molecular formula C20H15N B1293544 2,3-Diphenyl-1H-indole CAS No. 3469-20-3

2,3-Diphenyl-1H-indole

Cat. No. B1293544
CAS RN: 3469-20-3
M. Wt: 269.3 g/mol
InChI Key: GYGKJNGSQQORRG-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic structures with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. The compound features a core indole structure with phenyl groups attached at the 2 and 3 positions, which can influence its electronic and fluorescence properties .

Synthesis Analysis

The synthesis of indole derivatives, including those similar to 2,3-diphenyl-1H-indole, can be achieved through various synthetic routes. One approach involves the Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization starting from 2,3-dihalophenol derivatives . Another method includes a one-pot three-component 1,4-dipolar cycloaddition reaction, which can lead to the formation of complex indole-containing heterocycles . Additionally, strategic synthesis routes have been developed for creating difluoromethylated indole derivatives, which involve reactions of indole-2,3-dione and substituted bromoacetyl benzene followed by cyclization .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of novel indole derivatives has been confirmed by single crystal X-ray diffraction . Furthermore, density functional theory (DFT) studies can provide insights into the optimized geometrical parameters, which are in good agreement with experimental data . The molecular structure of 2,3-diphenyl-1H-indole itself can be inferred to have a planar indole core with phenyl rings that may influence its electronic properties .

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. For example, the reduction of 3-hydroxy-3H-indoles and their corresponding N-oxides with reducing agents like NaBH4 and LiAlH4 can lead to the formation of indoline derivatives, which can further dehydrate to yield disubstituted indoles . Electrochemical behavior studies of indole derivatives have shown that reduction can proceed in reversible steps, influenced by the presence of protonating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-diphenyl-1H-indole and its derivatives can be quite diverse. The electronic properties of 2,3-diphenyl indole have been studied, revealing insights into its fluorescence decay and absorption spectra . The electrochemical reduction behavior of indole derivatives can be influenced by the solvent and the presence of protonating agents, affecting the reduction potential and the stability of the resulting anion radicals . The antimicrobial activities of some indole derivatives have been evaluated, indicating potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel indole-based derivatives, including 2,3-diphenyl-1H-indole variants, have been synthesized and characterized using various techniques like NMR, FT-IR, and UV–Visible spectroscopy. X-ray diffraction studies evaluated bond angles, lengths, and unit cells, while density functional theory (DFT) was used for optimized geometry, vibrational analysis, and molecular electrostatic potential investigations. These derivatives exhibit fine nonlinear optical (NLO) properties, indicating potential for high-tech applications (Tariq et al., 2020).

Novel Indole Derivatives in Spectroscopy and Crystallography

  • Indole-based imines and amines have been synthesized, characterized, and studied using spectroscopic techniques and single crystal X-ray diffraction. These compounds have demonstrated potential for application in biological, industrial, and optical fields. Their structures have been studied using DFT, revealing details about their stability and interactions (Tariq et al., 2020).

Antimicrobial Applications

  • Indole derivatives, including those related to 2,3-diphenyl-1H-indole, have been evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential use in antimicrobial applications (Chundawat et al., 2016).

Applications in Organic Synthesis

  • Indole and its derivatives play a crucial role in the synthesis of biologically active compounds. The synthesis and functionalization of indoles, including 2,3-diphenyl-1H-indole, have been extensively researched, providing pathways for the production of pharmaceuticals and fine chemicals. Palladium-catalyzed reactions have significantly contributed to these developments (Cacchi & Fabrizi, 2005).

Antioxidant Properties

  • Indole derivatives exhibit antioxidant activities, as demonstrated in various in vitro assays. These properties are crucial in biological applications where reducing oxidative stress is essential (Vieira et al., 2017).

Cytotoxicity and Anticancer Research

  • Some indole derivatives have shown significant cytotoxic activities against various cancer cell lines, highlighting their potential as candidates for developing new anticancer drugs (Masagalli et al., 2014).

Safety And Hazards

The safety information available indicates that 2,3-Diphenyl-1H-indole may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2,3-diphenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGKJNGSQQORRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188241
Record name 2,3-Diphenyl-1H-indole
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Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenyl-1H-indole

CAS RN

3469-20-3
Record name 2,3-Diphenylindole
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Record name 2,3-Diphenyl-1H-indole
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Record name 2,3-Diphenylindole
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Record name 2,3-Diphenyl-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
N Phuntsho - 2014 - unsworks.unsw.edu.au
A series of 2, 3-diphenyl-4, 6-dimethoxyindole derivatives with C-7 substitutions were successfully synthesized. All the novel indolyl derivatives were fully characterized using 1H NMR, …
Number of citations: 1 unsworks.unsw.edu.au
S Tariq, AR Raza, M Khalid, SL Rubab… - Journal of Molecular …, 2020 - Elsevier
The indole derivatives have been getting immense interest to possess diverse applications in different fields. In present investigation, four novel indole based derivatives namely; 4,6-…
Number of citations: 48 www.sciencedirect.com
AOH El-Nezhawy, SI El-Naem… - Pharmaceutical …, 2009 - search.ebscohost.com
Abstract Series of 1, 4-disubstituted piperazine and of N, N-disubstituted ethylenediamine having the 2, 3-diphenyl-1H-indole-5-carbonyl group as one of the two substituents were …
Number of citations: 3 search.ebscohost.com
Z Han, Y Sang, Y Zhao, Y Feng, X Yu… - Journal of Electroanalytical …, 2022 - Elsevier
Aggregation-induced electrochemiluminescence (AIE-ECL) have currently emerged as a hot research issue owing to significantly solve the problems of aggregation-caused quenching (…
Number of citations: 1 www.sciencedirect.com
ZZ Zhang, B Liu, JW Xu, SY Yan, BF Shi - pstorage-acs-6854636.s3 …
N-arylureas 1 (0.15 mmol, 1.5 equiv), alkyne 2 (0.10 mmol, 1.0 equiv),[CoCp*(CO) I2](0.01 mmol, 10 mol%), AgSbF6 (0.02 mmol, 20 mol%), NaH2PO4 (0.20 mmol, 2.0 equiv), Ag2CO3 (…
OH Hishmat, MY Ebeid, SS Nakkady… - Bollettino Chimico …, 1999 - europepmc.org
Formylation of 6-methoxy-1-methyl and 5-methyl, 2, 3-diphenyl-1H-indole (Ib and IX) gave the 5-and 6-carboxaldehyde derivatives (II and X) respectively, which were treated with ethyl …
Number of citations: 16 europepmc.org
S Siddique, KR Ahmad, SK Nawaz, R Ali, SN Ahmad… - 2022 - researchsquare.com
Background Various natural compounds have an aromatic heterocyclic compound “Indole” consists of bicyclic structure as a parent constituent in their composition that is used as an …
Number of citations: 3 www.researchsquare.com
S Tariq, M Khalid, AR Raza, SL Rubab… - Journal of Molecular …, 2020 - Elsevier
Indole base derivatives have always been attractive to chemists due to diverse biological, industrial and optical applications. Novel indole based imines 6a-d [N-substitutedphenyl (4,5,6-…
Number of citations: 43 www.sciencedirect.com
JA Joule - Fused five-membered hetarenes with one …, 2001 - thieme-connect.com
The word indole is derived from the word India: indigo (3), the blue dye, was first exported from India to Europe in the 16th century. Indoles are generally crystalline colorless solids, the …
Number of citations: 111 www.thieme-connect.com
S Guo, Y Liu, L Zhao, X Zhang, X Fan - Organic letters, 2019 - ACS Publications
Rhodium-catalyzed substrate-tunable oxidative annulation and spiroannulation reactions of 2-arylindoles with benzoquinone leading to 9H-dibenzo[a,c]carbazol-3-ols and new …
Number of citations: 43 pubs.acs.org

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